

GSK2982772: A Technical Guide to Investigating the Role of RIPK1 in Inflammation

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Compound of Interest

Compound Name: GSK2982772

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of immune-mediated inflammatory diseases.[1][2] This technical guide provides an in-depth overview of **GSK2982772**, a first-in-class, oral, selective inhibitor of RIPK1.[3] It is designed to equip researchers and drug development professionals with the necessary information to effectively utilize **GSK2982772** as a tool to probe the intricate role of RIPK1 in inflammatory processes. This document details the mechanism of action of **GSK2982772**, summarizes key quantitative data, provides outlines of relevant experimental protocols, and visualizes the complex signaling pathways involved.

GSK2982772 binds to an allosteric pocket of the RIPK1 kinase domain, effectively inhibiting its catalytic activity.[3][4] This mode of action blocks RIPK1-mediated cell death (necroptosis) and the production of pro-inflammatory cytokines.[5][6] Preclinical and clinical studies have explored its potential in conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][6][7]

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data associated with **GSK2982772**, facilitating easy comparison and reference.

Table 1: In Vitro Potency of **GSK2982772**

Target	Species	Assay Type	IC50	Reference
RIPK1	Human	ADP-Glo	16 nM	[8]
RIPK1	Monkey	ADP-Glo	20 nM	[8]
RIPK1	Human	FP Binding	> 10 nM	[1]
Benzothiazepine 13	ADP-Glo	63 pM	[1]	

Table 2: Preclinical In Vivo Efficacy of **GSK2982772**

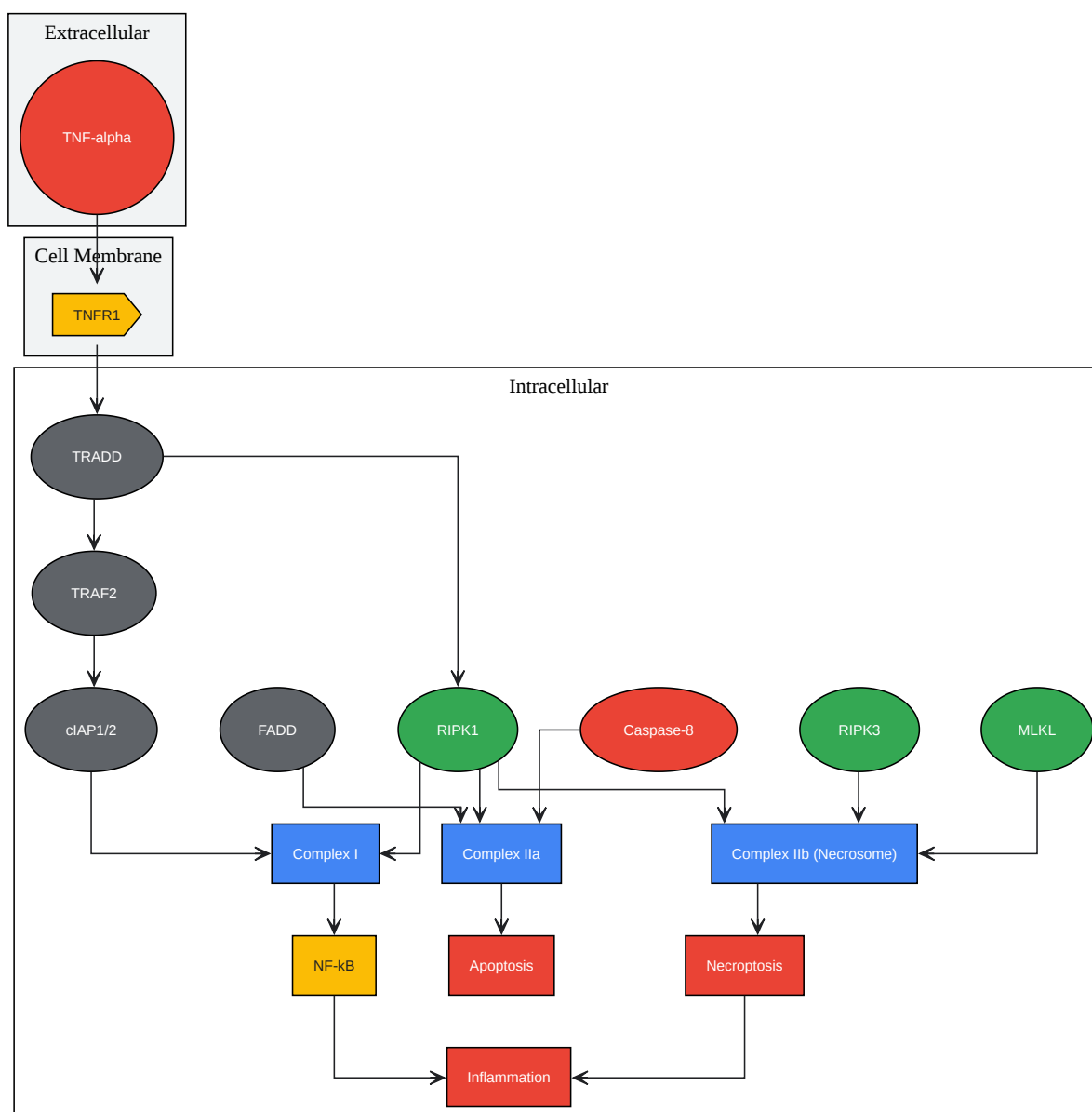
Model	Species	Dosing	Efficacy	Reference
TNF-induced lethal shock	Mouse	3 mg/kg (oral)	68% protection from temperature loss	[8]
TNF-induced lethal shock	Mouse	10 mg/kg (oral)	80% protection from temperature loss	[8]
TNF-induced lethal shock	Mouse	50 mg/kg (oral)	87% protection from temperature loss	[8]
TNF/zVAD-induced lethal shock	Mouse	3 mg/kg (oral)	13% protection from temperature loss	[8]
TNF/zVAD-induced lethal shock	Mouse	10 mg/kg (oral)	63% protection from temperature loss	[8]
TNF/zVAD-induced lethal shock	Mouse	50 mg/kg (oral)	93% protection from temperature loss	[8]

Table 3: Clinical Trial Dosing of **GSK2982772**

Indication	Phase	Dosage	Duration	Reference
Plaque Psoriasis	IIa	60 mg BID or TID	84 days	[2]
Rheumatoid Arthritis	IIa	60 mg BID or TID	84 days	[7]
Ulcerative Colitis	IIa	60 mg BID	42 days	[3]
Healthy Volunteers	I	Single doses: 0.1-120 mg	Single administration	[4]
Healthy Volunteers	I	Repeat doses: up to 120 mg BID	14 days	[4]

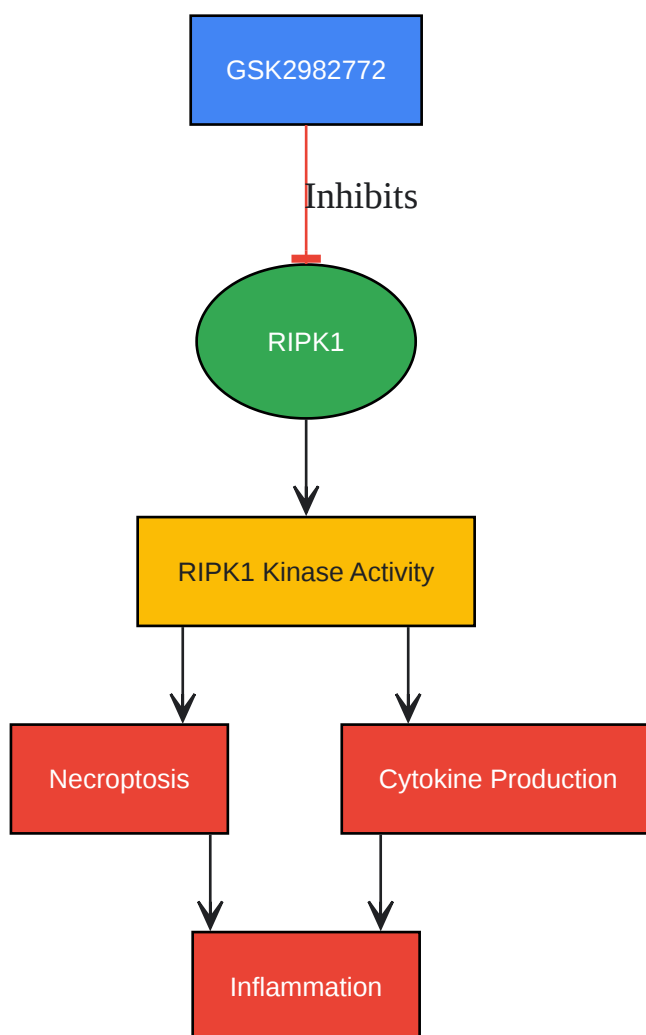
Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the central role of RIPK1 in inflammatory signaling and the mechanism by which **GSK2982772** exerts its inhibitory effects.



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Caption: RIPK1 signaling downstream of TNFR1.



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Caption: Mechanism of action of **GSK2982772**.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the in vitro potency of **GSK2982772** against RIPK1.

Materials:

- Recombinant human RIPK1 enzyme
- **GSK2982772**
- ATP
- Substrate peptide
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay plates (e.g., 384-well white plates)
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **GSK2982772** in an appropriate solvent (e.g., DMSO).
- In the wells of the assay plate, add the RIPK1 enzyme, the substrate peptide, and the various concentrations of **GSK2982772**.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of **GSK2982772** with RIPK1 in a cellular context.

Materials:

- Human cell line expressing RIPK1 (e.g., HT-29)
- **GSK2982772**
- Cell lysis buffer
- Antibodies against RIPK1 and a loading control (e.g., GAPDH)
- SDS-PAGE and Western blotting reagents

Procedure:

- Treat cultured cells with either vehicle control or **GSK2982772** at the desired concentration and incubate.
- Harvest and wash the cells, then resuspend in lysis buffer.
- Aliquot the cell lysate into separate PCR tubes.
- Heat the aliquots to a range of temperatures for a defined period (e.g., 3 minutes).
- Cool the samples and centrifuge to pellet the precipitated proteins.
- Collect the supernatant containing the soluble proteins.
- Analyze the protein concentration in the supernatant.
- Perform SDS-PAGE and Western blotting using antibodies against RIPK1 and a loading control.
- Quantify the band intensities to determine the amount of soluble RIPK1 at each temperature.

- Plot the fraction of soluble RIPK1 against the temperature to generate melting curves. A shift in the melting curve in the presence of **GSK2982772** indicates target engagement.

In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model

Objective: To evaluate the in vivo efficacy of **GSK2982772** in a model of acute inflammation.

Materials:

- Mice (e.g., C57BL/6)
- Recombinant murine TNF-alpha
- **GSK2982772** formulated for oral administration
- Vehicle control
- Rectal thermometer

Procedure:

- Acclimatize the mice to the experimental conditions.
- Administer **GSK2982772** or vehicle control orally at the desired doses.
- After a specified pre-treatment time (e.g., 1 hour), administer a lethal dose of TNF-alpha via intraperitoneal or intravenous injection.
- Monitor the core body temperature of the mice at regular intervals using a rectal thermometer.
- Record survival rates over a defined period (e.g., 24 hours).
- Analyze the data to determine the protective effect of **GSK2982772** against TNF-induced hypothermia and mortality.



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Caption: Workflow for the in vivo TNF-induced SIRS model.

Conclusion

GSK2982772 is a valuable and specific tool for investigating the kinase-dependent functions of RIPK1 in inflammation. Its well-characterized mechanism of action and availability of preclinical and clinical data make it a robust pharmacological inhibitor for both in vitro and in vivo studies. This guide provides a comprehensive starting point for researchers aiming to elucidate the complex role of RIPK1 in health and disease, and to explore the therapeutic potential of its inhibition. As with any scientific tool, careful experimental design and data interpretation are paramount to generating meaningful and reproducible results.

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